oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C12H13FN4O4 and its molecular weight is 296.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxalic acid is known to interact with enzymes involved in the degradation of lignocellulose, such as cellulases and ligninases . The interaction between oxalic acid and these enzymes facilitates the breakdown of complex plant materials into simpler compounds. Additionally, oxalic acid has chelating properties, allowing it to bind with metal ions like calcium, manganese, and ferric ions . This chelation process is crucial in detoxifying heavy metals and regulating nutrient availability in biological systems.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, oxalic acid can modulate the expression of genes involved in stress responses and metabolic pathways . It also impacts cell signaling by interacting with signaling molecules and receptors, thereby influencing cellular responses to environmental stimuli. Furthermore, oxalic acid affects cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. Oxalic acid binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, oxalic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, oxalic acid can influence gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of oxalic acid are important factors that influence its long-term effects on cellular function. Studies have shown that oxalic acid can degrade over time, leading to a decrease in its concentration and activity . This degradation can result in changes in the observed effects on cellular processes, such as alterations in gene expression and metabolic activity. Additionally, long-term exposure to oxalic acid can lead to adaptive responses in cells, such as changes in enzyme activity and the expression of stress-related genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, oxalic acid can have beneficial effects, such as enhancing nutrient availability and detoxifying heavy metals . At high doses, oxalic acid can exhibit toxic effects, including the formation of kidney stones and the inhibition of metabolic enzymes . Threshold effects have been observed, where the beneficial effects of oxalic acid are outweighed by its toxic effects at higher concentrations. These dosage-dependent effects highlight the importance of carefully regulating the concentration of oxalic acid in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through different pathways. For example, oxalic acid is a key intermediate in the tricarboxylic acid cycle, where it is converted to other metabolites through enzymatic reactions . Additionally, oxalic acid can influence the levels of other metabolites by modulating the activity of metabolic enzymes. This regulation of metabolic flux is crucial for maintaining cellular homeostasis and responding to changes in environmental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Oxalic acid can be transported across cell membranes through active transport mechanisms, involving transport proteins that recognize and bind to oxalic acid . Once inside the cell, oxalic acid can be distributed to different cellular compartments, depending on its interactions with binding proteins and other biomolecules. This distribution is important for the localization and accumulation of oxalic acid in specific tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Oxalic acid can be directed to specific compartments or organelles within the cell through the recognition of targeting signals by cellular machinery . For example, oxalic acid can be localized to the mitochondria, where it participates in metabolic reactions and influences mitochondrial function. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the activity and function of oxalic acid by altering its interactions with other biomolecules.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.C2H2O4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15;3-1(4)2(5)6/h1-4,7H,5-6,12H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYICKVQCVFWCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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